molecular formula C22H16N2O4S B11936987 [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide

Cat. No.: B11936987
M. Wt: 404.4 g/mol
InChI Key: QVWURLONKTXWHO-UHFFFAOYSA-N
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Description

(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is a complex organic compound with a unique structure that combines a pyridinium moiety with a naphthalene core and a tosylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Pyridinium Group: The pyridinium group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the naphthalene core.

    Attachment of the Tosylamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridinium and naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridinium and naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.

Industry

In the industrial sector, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE involves its interaction with specific molecular targets. The pyridinium moiety can interact with nucleophilic sites on enzymes and proteins, while the naphthalene core can participate in π-π interactions. The tosylamide group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDROPHENANTHREN-2-YL)(TOSYL)AMIDE
  • 2,4-Dioxo-3-[1-(ethoxycarbonyl)-2-(pyridinium-1-yl)-3-oxo-3-ethoxy-1-propenyl]tetrahydrofuran-3-ide

Uniqueness

(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is unique due to its specific combination of functional groups and structural features. The presence of both pyridinium and naphthalene moieties, along with the tosylamide group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C22H16N2O4S

Molecular Weight

404.4 g/mol

IUPAC Name

(3Z)-3-(4-methylphenyl)sulfonylimino-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate

InChI

InChI=1S/C22H16N2O4S/c1-15-9-11-16(12-10-15)29(27,28)23-19-20(24-13-5-2-6-14-24)22(26)18-8-4-3-7-17(18)21(19)25/h2-14H,1H3

InChI Key

QVWURLONKTXWHO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4

Origin of Product

United States

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